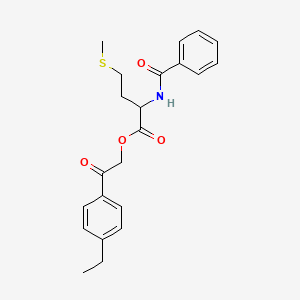
2-(4-ethylphenyl)-2-oxoethyl N-benzoylmethioninate
Vue d'ensemble
Description
2-(4-ethylphenyl)-2-oxoethyl N-benzoylmethioninate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as benzydamine, and it has been studied extensively for its anti-inflammatory, analgesic, and antipyretic properties.
Mécanisme D'action
The mechanism of action of benzydamine is not fully understood, but it is believed to involve the inhibition of prostaglandin synthesis and the modulation of leukocyte function. Benzydamine has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the synthesis of prostaglandins. This inhibition results in the reduction of inflammation, pain, and fever. Benzydamine has also been shown to modulate the function of leukocytes, which are involved in the inflammatory response. This modulation results in the suppression of the inflammatory response and the promotion of tissue repair.
Biochemical and Physiological Effects:
Benzydamine has been shown to have various biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the modulation of leukocyte function, and the reduction of inflammation, pain, and fever. This compound has also been shown to have antioxidant and antibacterial properties, making it a potential candidate for the treatment of various bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using benzydamine in lab experiments include its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential applications in various fields, including medicine, dentistry, and veterinary medicine. The limitations of using benzydamine in lab experiments include its potential toxicity and side effects, as well as the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
There are many potential future directions for the study of benzydamine, including its potential applications in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and periodontitis. Further research is also needed to fully understand the mechanism of action of benzydamine and its potential interactions with other drugs and compounds. Additionally, the development of new methods for the synthesis and purification of benzydamine could lead to the discovery of new applications for this compound.
Applications De Recherche Scientifique
Benzydamine has been studied extensively for its potential applications in various fields, including medicine, dentistry, and veterinary medicine. This compound has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and periodontitis.
Propriétés
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-3-16-9-11-17(12-10-16)20(24)15-27-22(26)19(13-14-28-2)23-21(25)18-7-5-4-6-8-18/h4-12,19H,3,13-15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPZZJLGYOZVIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C(CCSC)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B3973941.png)
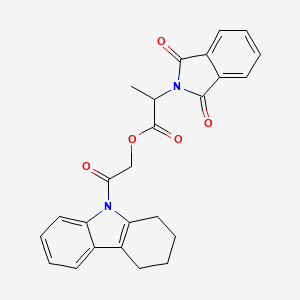

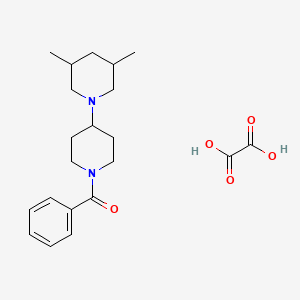
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3973964.png)
![1-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973969.png)
![4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide](/img/structure/B3973987.png)
![3-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-6-(2-phenoxyethoxy)pyridazine](/img/structure/B3974015.png)
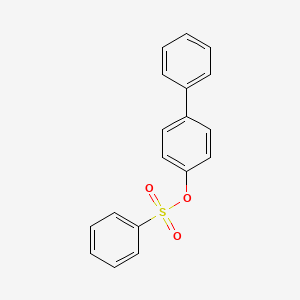
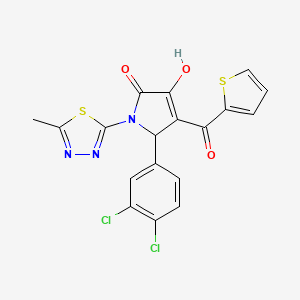

![[4-(2,4-dichlorophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3974037.png)